(2-Hydroxyethoxy)acetic acid
CAS No.: 13382-47-3
Cat. No.: VC20983246
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13382-47-3 |
---|---|
Molecular Formula | C4H8O4 |
Molecular Weight | 120.1 g/mol |
IUPAC Name | 2-(2-hydroxyethoxy)acetic acid |
Standard InChI | InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) |
Standard InChI Key | VDNMIIDPBBCMTM-UHFFFAOYSA-N |
SMILES | C(COCC(=O)O)O |
Canonical SMILES | C(COCC(=O)O)O |
Introduction
Chemical Identity and Basic Properties
(2-Hydroxyethoxy)acetic acid, also known as beta-Hydroxyethoxyacetic acid, is an organic compound with a carboxylic acid functional group. The compound contains both an ether linkage and a terminal hydroxyl group, giving it unique chemical properties and reactivity patterns. Its systematic IUPAC name is 2-(2-hydroxyethoxy)acetic acid, indicating its structural arrangement where an acetic acid moiety is connected to a 2-hydroxyethoxy group . The compound exists as a colorless liquid or crystalline solid under standard conditions and demonstrates solubility in water due to its polar functional groups.
Structural Identification
(2-Hydroxyethoxy)acetic acid has a well-characterized molecular structure featuring an ethylene glycol unit connected to an acetic acid group. The structural components include a primary alcohol group, an ether linkage, and a carboxylic acid terminus, which collectively define its chemical behavior and interactions in biological systems .
Nomenclature and Identifiers
The compound is registered in chemical databases with several identifiers that facilitate its unambiguous identification in scientific literature and commercial resources. These identifiers are summarized in Table 1.
Table 1: Nomenclature and Chemical Identifiers of (2-Hydroxyethoxy)acetic acid
Physical and Chemical Properties
(2-Hydroxyethoxy)acetic acid possesses distinctive physical and chemical properties that influence its behavior in biological systems and chemical reactions. These properties are important for understanding its pharmacokinetics, metabolic fate, and analytical detection methods.
Physical Properties
The compound exists as a colorless liquid or crystalline solid under ambient conditions. Its physical properties are summarized in Table 2, which presents the key parameters that characterize its physical behavior.
Table 2: Physical Properties of (2-Hydroxyethoxy)acetic acid
Chemical Properties
The chemical properties of (2-Hydroxyethoxy)acetic acid are largely determined by its functional groups, particularly the carboxylic acid moiety which contributes to its acidic nature. The compound participates in typical carboxylic acid reactions including esterification, salt formation, and decarboxylation under appropriate conditions.
Acid-Base Behavior
(2-Hydroxyethoxy)acetic acid exhibits acidic properties due to its carboxylic acid functional group. The acid dissociation constant (pKa) has been experimentally determined to be 3.31 ± 0.02 in aqueous media (25°C, ionic strength 1 M (KCl), 5% acetonitrile by volume) . This indicates moderate acidity, which is important for understanding its behavior in biological systems.
Equilibrium with Cyclic Lactone
A particularly interesting chemical property of (2-Hydroxyethoxy)acetic acid is its ability to form a cyclic lactone structure, 1,4-dioxan-2-one, through an intramolecular esterification reaction. This equilibrium is pH-dependent and has been quantitatively characterized in a research study . The equilibrium constant between 1,4-dioxan-2-one and (2-Hydroxyethoxy)acetic acid was determined to be KO = 70 ± 4 in acidic aqueous media (25°C, ionic strength 1 M (KCl), 5% acetonitrile by volume). This indicates that the cyclic form is favored under acidic conditions, while the open-chain form predominates at neutral to basic pH values .
Synthesis and Preparation Methods
Several methods exist for the synthesis of (2-Hydroxyethoxy)acetic acid, both in laboratory settings and as part of metabolic processes. The compound can be synthesized through conventional organic synthesis routes or isolated from biological sources where it occurs as a metabolite.
Preparation of Purified Salts
The search results mention the preparation of purified salts of (2-Hydroxyethoxy)acetic acid. These salts, including sodium, potassium, calcium, and magnesium forms, have been characterized by techniques such as differential scanning calorimetry (DSC) to determine their fusion peak-top temperatures . The sodium salt of (2-Hydroxyethoxy)acetic acid is particularly relevant as it appears in commercial chemical catalogs.
Metabolic Origins and Biochemical Pathways
(2-Hydroxyethoxy)acetic acid is significant in biochemical contexts primarily as a metabolite of several compounds. Understanding its metabolic origins provides insight into its biological relevance and potential toxicological implications.
As a Metabolite of 1,4-Dioxane
(2-Hydroxyethoxy)acetic acid is the primary urinary metabolite of 1,4-dioxane, a widely used industrial solvent with potential carcinogenic properties. The metabolic conversion of 1,4-dioxane to (2-Hydroxyethoxy)acetic acid occurs through the action of cytochrome P450 monooxygenase enzymes . This metabolic pathway involves the oxidation of 1,4-dioxane, resulting in the formation of (2-Hydroxyethoxy)acetic acid, which is subsequently excreted in urine. The presence of this compound in urine serves as a reliable and sensitive short-term biomarker for 1,4-dioxane exposure .
As a Metabolite of Diethylene Glycol
(2-Hydroxyethoxy)acetic acid, often referred to as 2-HEAA in toxicological literature, is also a metabolite of diethylene glycol (DEG). Diethylene glycol is metabolized to two primary metabolites: (2-Hydroxyethoxy)acetic acid and diglycolic acid (DGA) . The metabolism occurs through the action of alcohol dehydrogenase (ADH), which converts DEG to 2-hydroxyethoxy acetaldehyde, which is further oxidized to (2-Hydroxyethoxy)acetic acid .
Metabolism of N-nitrosomorpholine
Research indicates that (2-Hydroxyethoxy)acetic acid may also form as a metabolite of N-nitrosomorpholine, a known carcinogen. The metabolic pathway involves alpha-hydroxylation of N-nitrosomorpholine (at the 3 or 5 position) to produce (2-hydroxyethoxy)acetaldehyde, which is subsequently oxidized to (2-Hydroxyethoxy)acetic acid.
Analytical Detection and Quantification
Given its importance as a biomarker for exposure to compounds like 1,4-dioxane and diethylene glycol, various analytical methods have been developed for the detection and quantification of (2-Hydroxyethoxy)acetic acid in biological samples.
Analytical Techniques
The search results indicate that the detection of (2-Hydroxyethoxy)acetic acid in biological samples, particularly urine and serum, has been accomplished using gas chromatography-mass spectrometry (GC/MS) . This technique provides high sensitivity and specificity for the compound, allowing for its quantification at low concentrations. The detection of (2-Hydroxyethoxy)acetic acid in biological samples requires appropriate sample preparation techniques to isolate the compound from complex biological matrices.
Biomarker Applications
(2-Hydroxyethoxy)acetic acid serves as an important biomarker for exposure to 1,4-dioxane and diethylene glycol. In toxicological investigations, particularly those related to DEG poisoning, the measurement of (2-Hydroxyethoxy)acetic acid in serum and urine has provided valuable information about exposure and metabolic fate . Research has shown that elevated serum (2-Hydroxyethoxy)acetic acid concentrations are significantly associated with DEG poisoning cases, with an odds ratio (OR) of 14.6 (95% CI = 2.8-101) .
Toxicological Profile
Understanding the toxicological properties of (2-Hydroxyethoxy)acetic acid is essential for assessing its safety and potential health risks, particularly in contexts where it forms as a metabolite of toxic compounds.
Mechanism of Toxicity
Stability and Degradation
The stability of (2-Hydroxyethoxy)acetic acid and its cyclic form, 1,4-dioxan-2-one, has been the subject of detailed investigation, providing insights into the compound's behavior under various conditions.
pH-Dependent Stability
The stability of 1,4-dioxan-2-one, the cyclic form of (2-Hydroxyethoxy)acetic acid, has been determined in buffered aqueous solutions across a pH range of 1 to 8.5 . The decomposition follows first-order kinetics and exhibits a three-term rate law for solvolysis with the following rate constants:
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Hydrogen ion catalyzed rate constant: kH+ = 1.1 (±0.1) M-1 min-1
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Water catalyzed rate constant: kw = 9.9 (±0.5) × 10-4 min-1
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Hydroxide ion catalyzed rate constant: kOH = 4.1 (±0.3) × 104 M-1 min-1
The half-life for decay at pH 7.0 and 25°C is approximately 2 hours, indicating moderate stability under physiological conditions .
Equilibrium Considerations
The equilibrium between (2-Hydroxyethoxy)acetic acid and 1,4-dioxan-2-one is influenced by pH. Under acidic conditions, the equilibrium favors the cyclic form, while the open-chain form predominates at neutral to basic pH values . The equilibrium constant between 1,4-dioxan-2-one and the carboxylic acid anion form of (2-Hydroxyethoxy)acetic acid has been calculated to be KOA = 0.034 ± 0.002 M .
(2-Hydroxyethoxy)acetic acid finds applications primarily in research contexts, particularly in metabolic studies, toxicological investigations, and as a reference standard for analytical methods. Its role as a metabolite of compounds like 1,4-dioxane and diethylene glycol makes it valuable for biomarker studies and metabolic profiling .
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